N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
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Overview
Description
N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenyl group, and a pyridazinylsulfanyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the attachment of the cyclohexyl group. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Cyclohexyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-[6-(4-hydroxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
- N-Cyclohexyl-2-[6-(4-chloro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
- N-Cyclohexyl-2-[6-(4-methyl-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
Uniqueness
N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-9-7-14(8-10-16)17-11-12-19(22-21-17)25-13-18(23)20-15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEPKMUASYLQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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